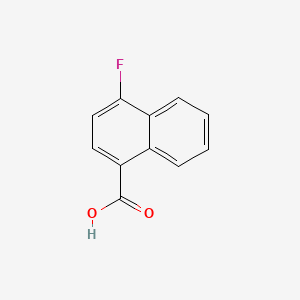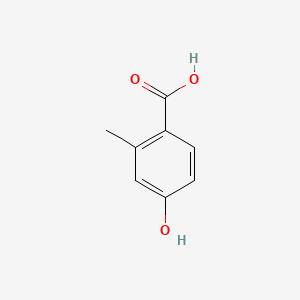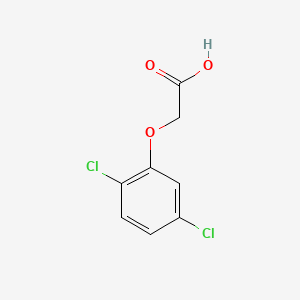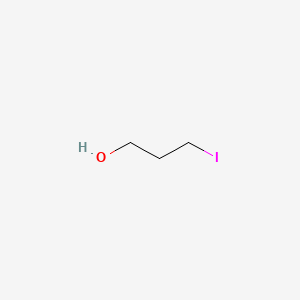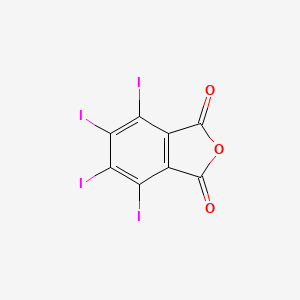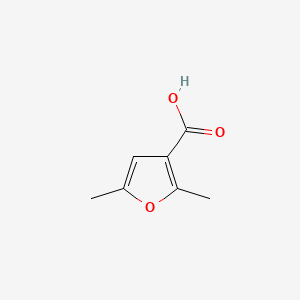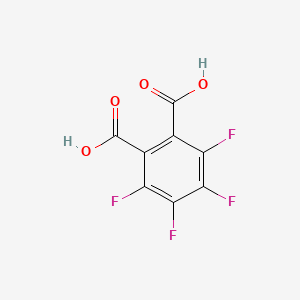
3,4-二氯环丁烯-1,2-二酮
描述
3-Cyclobutene-1,2-dione, 3,4-dichloro- is a useful research compound. Its molecular formula is C4Cl2O2 and its molecular weight is 150.94 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Cyclobutene-1,2-dione, 3,4-dichloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyclobutene-1,2-dione, 3,4-dichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutene-1,2-dione, 3,4-dichloro- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
二乙氧基环丁烯二酮的生产
该化合物通过加热来生产二乙氧基环丁烯二酮 。二乙氧基环丁烯二酮是各种化学反应中有用的中间体。
医药中间体
3,4-二氯环丁烯-1,2-二酮在制药行业中用作重要的中间体 。它可用于合成各种药物。
方酸鎓染料
方酸鎓染料用于各种应用,例如生产太阳能电池和光学数据存储设备,可以使用该化合物合成 。
光导方酸酯
光导方酸酯用于光伏器件,也可以使用3,4-二氯环丁烯-1,2-二酮合成 。
接触致敏剂
该化合物的二丁酯用作治疗脱发和疣的接触致敏剂 。该应用在皮肤病学中尤为重要。
作用机制
Target of Action
It’s known to be a key intermediate in the chemistry of cyclobutenes and their derivatives .
Mode of Action
3,4-Dichlorocyclobutene-1,2-dione is obtained by the dimethylformamide catalyzed reaction of squaric acid and oxalyl chloride . It interacts with its targets through chemical reactions, leading to changes in the structure and function of the target molecules .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of cyclobutenes and their derivatives . The reaction of 3,4-dichlorocyclobutene-1,2-dione with methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate occurs at the thiophene ring of the latter, yielding a product in which the thienopyrrole fragments are linked through a dioxocyclobutene ring .
Result of Action
The result of the action of 3,4-Dichlorocyclobutene-1,2-dione is the formation of new compounds through chemical reactions . For example, it reacts with methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate to yield a product in which the thienopyrrole fragments are linked through a dioxocyclobutene ring .
Action Environment
The action, efficacy, and stability of 3,4-Dichlorocyclobutene-1,2-dione can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . The process of its formation was optimized by using guidelines from thermodynamics, transport properties, and experimental observations .
生化分析
Biochemical Properties
3-Cyclobutene-1,2-dione, 3,4-dichloro- plays a significant role in biochemical reactions. It is known to interact with enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions are crucial as they can inhibit or modulate the activity of these enzymes, affecting various metabolic pathways. For instance, the inhibition of glyoxylase can lead to the accumulation of methylglyoxal, a reactive compound that can modify proteins and nucleic acids .
Cellular Effects
The effects of 3-Cyclobutene-1,2-dione, 3,4-dichloro- on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species, which can lead to the activation of stress response pathways and changes in gene expression . Additionally, it can interfere with cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 3-Cyclobutene-1,2-dione, 3,4-dichloro- exerts its effects through binding interactions with biomolecules. It can form covalent bonds with the active sites of enzymes, leading to their inhibition . This compound can also interact with nucleic acids, potentially causing mutations or other genetic alterations . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclobutene-1,2-dione, 3,4-dichloro- can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 3-Cyclobutene-1,2-dione, 3,4-dichloro- vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient enzyme inhibition . At high doses, it can lead to significant toxicity, including severe oxidative damage, disruption of metabolic pathways, and organ dysfunction . Threshold effects are observed, where a certain dosage level leads to a sudden increase in adverse effects .
Metabolic Pathways
3-Cyclobutene-1,2-dione, 3,4-dichloro- is involved in several metabolic pathways. It interacts with enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase, affecting their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, such as the accumulation of methylglyoxal and alterations in energy production .
Transport and Distribution
Within cells and tissues, 3-Cyclobutene-1,2-dione, 3,4-dichloro- is transported and distributed through passive diffusion and interactions with binding proteins . The compound can accumulate in specific cellular compartments, leading to localized effects on cellular function . Transporters and binding proteins play a role in its distribution and localization within the cell .
Subcellular Localization
3-Cyclobutene-1,2-dione, 3,4-dichloro- is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its biochemical properties and interactions .
属性
IUPAC Name |
3,4-dichlorocyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2O2/c5-1-2(6)4(8)3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOQOOQUBDERIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183114 | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2892-63-9 | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclobutene-1,2-dione, 3,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dichlorocyclobut-3-ene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-dichlorocyclobut-3-ene-1,2-dione useful in chemical synthesis?
A1: 3,4-Dichlorocyclobut-3-ene-1,2-dione is a versatile building block for synthesizing complex molecules. Its reactivity stems from the two chlorine atoms, which can be readily substituted, and the strained four-membered ring system, contributing to its reactivity. For instance, it reacts with organometallic reagents like cuproferrocene to form ferrocene derivatives .
Q2: How does 3,4-dichlorocyclobut-3-ene-1,2-dione react with unsaturated organosilanes?
A2: The reaction of 3,4-dichlorocyclobut-3-ene-1,2-dione with unsaturated organosilanes, such as allylsilanes and silyl enol ethers, is influenced by the presence of titanium tetrachloride (TiCl4) as a catalyst. The reaction can proceed via either 1,2-addition or 1,4-addition, depending on the specific substituents present on the organosilane molecule . This control over reaction selectivity allows for the targeted synthesis of specific isomers.
Q3: Can 3,4-dichlorocyclobut-3-ene-1,2-dione be used to synthesize macrocycles?
A3: Yes, 3,4-dichlorocyclobut-3-ene-1,2-dione serves as a key starting material in the synthesis of cyclobutenodehydroannulenes . These macrocycles are of interest as potential precursors to cyclocarbons, cyclic molecules consisting solely of carbon atoms. This synthesis highlights the utility of 3,4-dichlorocyclobut-3-ene-1,2-dione in constructing large cyclic structures.
Q4: Are there any spectroscopic characteristics that make 3,4-dialkynyl-3-cyclobutene-1,2-diones interesting for analysis?
A4: Yes, the 3,4-dialkynyl-3-cyclobutene-1,2-diones, which are synthesized using 3,4-dichlorocyclobut-3-ene-1,2-dione, exhibit a peculiar downfield shift in the 13C NMR spectra for the terminal acetylenic carbon atoms . This characteristic peak can be a helpful tool for confirming the successful incorporation of the alkyne substituents onto the cyclobutene-1,2-dione core.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)

